

# Total Synthesis of (-)-Strigolactone GR24: An Application Note and Protocol

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## Compound of Interest

Compound Name: (-)-Strigolactone GR24

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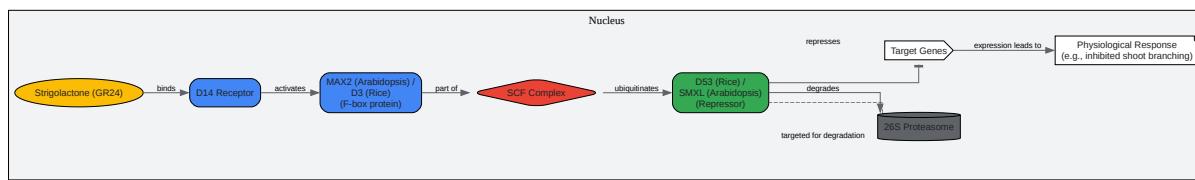
## Abstract

Strigolactones are a class of plant hormones that play a crucial role in regulating plant development and their interaction with symbiotic and parasitic organisms. **(-)-Strigolactone GR24** is a synthetic analogue of natural strigolactones and is widely used as a research tool to study their biological functions. This document provides a detailed protocol for the total synthesis of **(-)-Strigolactone GR24**, compiled from established literature. The protocol covers the synthesis of the key ABC ring system and the D ring, followed by their coupling to yield the final product. Quantitative data on reaction yields are summarized, and diagrams illustrating the strigolactone signaling pathway and the experimental workflow are provided.

## Strigolactone Signaling Pathway

The perception of strigolactones initiates a signaling cascade that regulates various physiological processes in plants. The pathway involves the DWARF14 (D14) receptor, an  $\alpha/\beta$  hydrolase, which perceives the strigolactone signal.<sup>[1]</sup> In the absence of strigolactones, the signaling pathway is suppressed by repressor proteins such as D53 in rice or SMXL6/7/8 in Arabidopsis.<sup>[1]</sup> Upon strigolactone binding, the D14 receptor interacts with the F-box protein MAX2 (in Arabidopsis) or D3 (in rice), which are components of an SCF ubiquitin ligase complex.<sup>[1][2]</sup> This interaction leads to the ubiquitination and subsequent degradation of the D53/SMXL repressor proteins by the 26S proteasome. The degradation of these repressors

allows for the expression of downstream target genes that control processes like shoot branching, root development, and seed germination.[2][3]

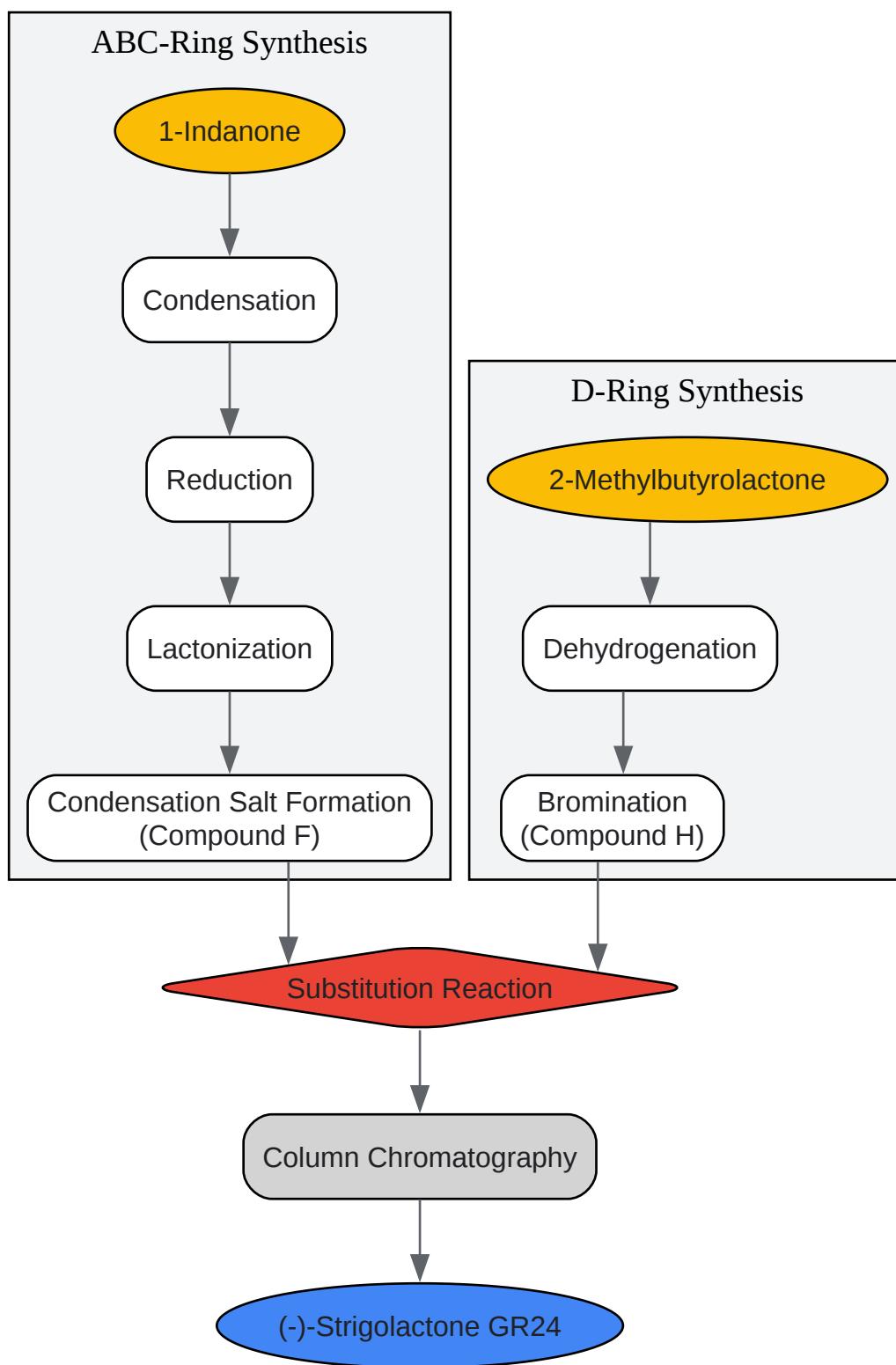


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Caption: Strigolactone signaling pathway.

## Experimental Workflow for Total Synthesis of (-)-GR24

The total synthesis of (-)-GR24 can be conceptually divided into three main stages: the synthesis of the tricyclic ABC-ring system, the synthesis of the butenolide D-ring, and the final coupling of these two fragments.

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Caption: Experimental workflow for the total synthesis of (-)-GR24.

## Quantitative Data

The following table summarizes the reported yields for the key steps in a representative total synthesis of GR24.

Step No.	Reaction	Starting Material	Product	Yield (%)	Reference
1	Condensation	1-Indanone	Intermediate	Not specified	<a href="#">[4]</a> <a href="#">[5]</a>
2	Reduction	Intermediate from Step 1	Intermediate	Not specified	<a href="#">[4]</a> <a href="#">[5]</a>
3	Lactonization	Intermediate from Step 2	Intermediate (Compound F precursor)	Not specified	<a href="#">[4]</a> <a href="#">[5]</a>
4	Condensation Salt Formation	Intermediate from Step 3	Compound F	Not specified	<a href="#">[4]</a> <a href="#">[5]</a>
5	Dehydrogenation	2-Methylbutyrolactone	Intermediate (Compound G)	Not specified	<a href="#">[4]</a> <a href="#">[5]</a>
6	Bromination	Compound G	Compound H	Not specified	<a href="#">[4]</a> <a href="#">[5]</a>
7	Substitution Reaction	Compound F and Compound H	rac-GR24	Not specified	<a href="#">[4]</a> <a href="#">[5]</a>
8	Enantioselective Synthesis of (+)-GR24	(+)-4 and (±)-5	(+)-GR24	53%	<a href="#">[6]</a>
9	Enantioselective Synthesis of (-)-GR24	(-)-4 and (±)-5	(-)-GR24	54%	<a href="#">[7]</a>

Note: Specific yields for the patent-described method are not detailed. The provided yields for enantioselective synthesis represent a specific, published laboratory-scale synthesis.

## Experimental Protocols

The following protocols are based on a patented total synthesis method which emphasizes operational simplicity and scalability.[\[4\]](#)[\[5\]](#)

## Materials and Equipment

- 1-Indanone
- 2-Methylbutyrolactone
- Reagents for condensation, reduction, lactonization, dehydrogenation, and bromination (e.g., NBS)
- Appropriate solvents (e.g., non-polar solvents for the final coupling step)
- Standard laboratory glassware and reaction setup
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Column chromatography setup (silica gel)

## Synthesis of ABC-Ring Precursor (Compound F)

- Condensation: 1-indanone undergoes a condensation reaction.
- Reduction: The product from the condensation step is then reduced.
- Lactonization: The reduced product is subjected to lactonization to form the tricyclic lactone.
- Condensation Salt Formation: The tricyclic lactone is converted to its condensation salt, designated as Compound F.

Note: The patent describes these steps conceptually without providing specific reagents and conditions in the abstract.[\[4\]](#)[\[5\]](#)

## Synthesis of D-Ring Precursor (Compound H)

- Dehydrogenation: 2-methylbutyrolactone is dehydrogenated to introduce a double bond, forming Compound G.
- Bromination: Compound G is then brominated, for instance using N-bromosuccinimide (NBS), to yield the bromo-butenolide, Compound H.

## Final Coupling Reaction to Synthesize GR24

- Reaction Setup: Dissolve Compound F and Compound H in a suitable non-polar solvent in a round-bottom flask equipped with a magnetic stirrer.
- Reaction: Stir the reaction mixture at room temperature for 10 to 48 hours.
- Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to obtain GR24.

Note: This patented method is highlighted for its use of readily available and low-cost raw materials and its simple operational procedures, making it suitable for large-scale production.

[4]

## Enantioselective Synthesis of (-)-GR24

The following protocol is adapted from a reported enantioselective synthesis.[6][7]

- Preparation of (-)-4: The enantiomerically pure A-C ring fragment, (-)-4, is synthesized.
- Coupling Reaction: To a solution of (-)-4 (140 mg, 0.80 mmol) in methyl formate (7 mL) at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide (450 mg, 4.0 mmol).
- Reaction: Stir the reaction mixture overnight.
- Quenching and Extraction: Quench the reaction with 1 M hydrochloric acid (10 mL). Extract the aqueous phase with ethyl acetate (3 x 10 mL).
- Work-up: Combine the organic extracts, wash with brine, and dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>. Remove the solvent in vacuo.

- Purification: The resulting residue can be coupled with the D-ring fragment to yield (-)-GR24. A subsequent palladium-catalyzed coupling with a suitable D-ring precursor can be employed, followed by purification via column chromatography. Using an (R,R) ligand in this coupling has been shown to produce (-)-GR24 in a 54% yield.[7]

## Conclusion

The total synthesis of **(-)-Strigolactone GR24** can be achieved through various routes. The patented method offers a scalable and operationally simple approach, while enantioselective methods provide access to specific stereoisomers crucial for detailed biological studies. The provided protocols and data serve as a valuable resource for researchers in plant biology, chemical biology, and drug development.

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